1,3-Didecylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Didecylbenzene: is an organic compound with the molecular formula C26H46 . It is a derivative of benzene where two decyl groups are attached to the benzene ring at the 1 and 3 positions. This compound is known for its hydrophobic properties and is used in various industrial applications due to its chemical stability and unique structural characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Didecylbenzene can be synthesized through the Friedel-Crafts alkylation of benzene with decyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale Friedel-Crafts alkylation processes. The reaction is carried out in a controlled environment to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in the industrial production of this compound .
Chemical Reactions Analysis
Types of Reactions: 1,3-Didecylbenzene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of decanoic acid from the oxidation of the decyl side chains.
Substitution: Formation of halogenated derivatives such as 1,3-dibromo-5-decylbenzene.
Scientific Research Applications
1,3-Didecylbenzene has several applications in scientific research, including:
Chemistry: Used as a hydrophobic solvent and in the synthesis of other organic compounds.
Biology: Employed in the study of membrane proteins due to its hydrophobic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized as a plasticizer and in the production of lubricants and surfactants
Mechanism of Action
The mechanism of action of 1,3-didecylbenzene primarily involves its interaction with hydrophobic environments. The long decyl chains allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in various applications, such as in the stabilization of emulsions and the delivery of hydrophobic drugs .
Comparison with Similar Compounds
1,3-Dibromobenzene: An aryl bromide with similar substitution patterns but different functional groups.
1,3-Dicyanobenzene: Contains cyano groups instead of decyl chains, leading to different chemical properties and applications.
Uniqueness: 1,3-Didecylbenzene is unique due to its long hydrophobic alkyl chains, which impart distinct physical and chemical properties compared to other benzene derivatives. Its ability to interact with lipid environments makes it particularly valuable in applications requiring hydrophobic interactions .
Properties
CAS No. |
55191-38-3 |
---|---|
Molecular Formula |
C26H46 |
Molecular Weight |
358.6 g/mol |
IUPAC Name |
1,3-didecylbenzene |
InChI |
InChI=1S/C26H46/c1-3-5-7-9-11-13-15-17-20-25-22-19-23-26(24-25)21-18-16-14-12-10-8-6-4-2/h19,22-24H,3-18,20-21H2,1-2H3 |
InChI Key |
AUCYVPAWNAGPDL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CC(=CC=C1)CCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.